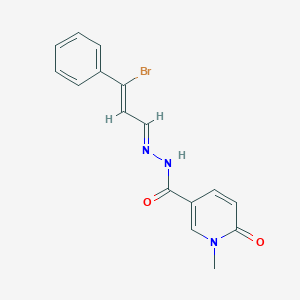![molecular formula C17H22N2O2 B4982993 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B4982993.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide, commonly known as CXE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CXE belongs to the class of molecules known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a range of biological effects.
作用機序
The mechanism of action of CXE involves the inhibition of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide, which leads to an increase in endocannabinoid levels. Endocannabinoids bind to cannabinoid receptors in the body, which are involved in a range of physiological processes. The increased endocannabinoid levels resulting from CXE inhibition of this compound have been shown to have analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and Physiological Effects:
CXE has been shown to have a range of biochemical and physiological effects. In animal studies, CXE has been shown to have analgesic effects in a range of pain models, including inflammatory and neuropathic pain. CXE has also been shown to have anxiolytic effects in animal models of anxiety. Additionally, CXE has been shown to have anti-inflammatory effects in animal models of inflammation.
実験室実験の利点と制限
One of the advantages of CXE is that it is a highly selective N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide inhibitor, which means that it does not interact with other enzymes or receptors in the body. This makes it a useful tool for studying the effects of this compound inhibition on endocannabinoid signaling. However, one limitation of CXE is that it has poor solubility in water, which can make it difficult to administer in animal studies.
将来の方向性
There are several future directions for research on CXE. One area of research is the development of more potent and selective N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide inhibitors. Another area of research is the investigation of the potential therapeutic applications of CXE in human clinical trials. Additionally, research is needed to better understand the long-term effects of this compound inhibition on endocannabinoid signaling and the potential side effects of CXE.
合成法
The synthesis of CXE involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis of CXE are cyclohexene and 2-methylphenylamine. The two compounds are reacted with ethylene diamine in the presence of a catalyst to form the final product, CXE. The synthesis process of CXE has been optimized to achieve high yields and purity.
科学的研究の応用
CXE has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its use as an N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide inhibitor. This compound is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that play a role in regulating pain, mood, and appetite. Inhibition of this compound leads to an increase in endocannabinoid levels, which has been shown to have analgesic, anxiolytic, and anti-inflammatory effects.
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13-7-5-6-10-15(13)19-17(21)16(20)18-12-11-14-8-3-2-4-9-14/h5-8,10H,2-4,9,11-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBVXVIGODOSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4982918.png)
![1-(2,3-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982922.png)

![5-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B4982927.png)
![3-ethynyl-N-[4-(4-{[(3-ethynylphenyl)amino]carbonyl}phenoxy)phenyl]benzamide](/img/structure/B4982938.png)
![2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol](/img/structure/B4982939.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B4982951.png)
![N-(4-ethoxyphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4982969.png)
![4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoic acid](/img/structure/B4982970.png)
![diethyl 2-[2,2,7-trimethyl-1-(2-naphthoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4982977.png)
![N~1~-allyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4982979.png)

